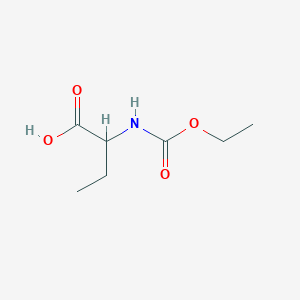
2-(Ethoxycarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonylamino)butanoic acid, also known as ECB, is a derivative of the amino acid glycine. It is a non-proteinogenic amino acid with potential therapeutic applications in the treatment of neurological disorders. ECB has been studied for its role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Mécanisme D'action
2-(Ethoxycarbonylamino)butanoic acid modulates the activity of NMDA receptors by binding to a specific site on the receptor known as the glycine binding site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory processes. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 2-(Ethoxycarbonylamino)butanoic acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, 2-(Ethoxycarbonylamino)butanoic acid has been shown to improve glucose uptake in skeletal muscle cells, suggesting a potential role in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Ethoxycarbonylamino)butanoic acid in lab experiments is its specificity for the glycine binding site on NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation of using 2-(Ethoxycarbonylamino)butanoic acid is its relatively low potency compared to other NMDA receptor modulators. This may require higher concentrations of 2-(Ethoxycarbonylamino)butanoic acid to achieve the desired effect, which could lead to off-target effects and toxicity.
Orientations Futures
Future research on 2-(Ethoxycarbonylamino)butanoic acid should focus on its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies should also investigate the optimal dosing and delivery methods for 2-(Ethoxycarbonylamino)butanoic acid, as well as its potential side effects and toxicity. In addition, research should explore the potential of 2-(Ethoxycarbonylamino)butanoic acid as a treatment for type 2 diabetes, and investigate its effects on other physiological systems such as the cardiovascular and immune systems.
Méthodes De Synthèse
The synthesis of 2-(Ethoxycarbonylamino)butanoic acid involves the reaction of ethyl chloroformate with glycine, followed by the addition of ammonia and sodium cyanoborohydride. The resulting product is purified by column chromatography to obtain pure 2-(Ethoxycarbonylamino)butanoic acid. This method has been optimized to produce high yields of pure 2-(Ethoxycarbonylamino)butanoic acid for research purposes.
Applications De Recherche Scientifique
2-(Ethoxycarbonylamino)butanoic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. NMDA receptor dysfunction has been implicated in the pathogenesis of these neurological disorders, and modulating their activity with 2-(Ethoxycarbonylamino)butanoic acid may provide a therapeutic benefit.
Propriétés
Numéro CAS |
121428-73-7 |
|---|---|
Nom du produit |
2-(Ethoxycarbonylamino)butanoic acid |
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-(ethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) |
Clé InChI |
IKUZTBFNEUVANS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)OCC |
SMILES canonique |
CCC(C(=O)O)NC(=O)OCC |
Synonymes |
Butanoic acid, 2-[(ethoxycarbonyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
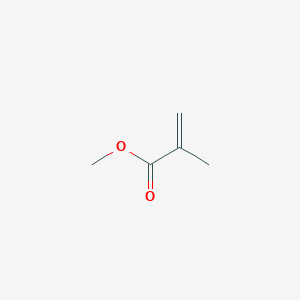

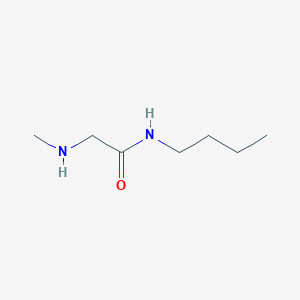
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
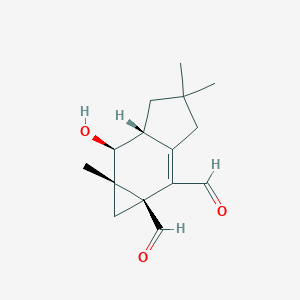

![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
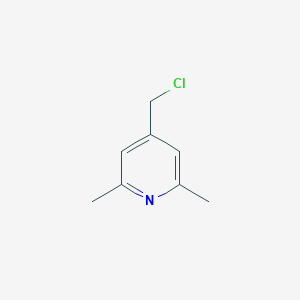


![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)